molecular formula C7H2F2N2O2 B1398595 3,5-Difluoro-4-nitrobenzonitrile CAS No. 1123172-88-2

3,5-Difluoro-4-nitrobenzonitrile

Cat. No. B1398595
M. Wt: 184.1 g/mol
InChI Key: NZIZYTSUHGNYMD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzonitrile is a chemical compound with the CAS Number: 1123172-88-2 . It has a molecular weight of 184.1 and is a pale-yellow to yellow-brown to brown solid . It is used as a research chemical and can be used as PRDM9 inhibitors to prevent or treat diseases mediated by PRDM9 .


Molecular Structure Analysis

The IUPAC name of 3,5-Difluoro-4-nitrobenzonitrile is the same as its common name . The InChI code is 1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-nitrobenzonitrile has a predicted boiling point of 315.8±42.0 °C and a predicted density of 1.51±0.1 g/cm3 . It is stored at room temperature .

Scientific Research Applications

Thermophysical Behavior

Thermophysical properties of nitrobenzonitriles, including 3,5-Difluoro-4-nitrobenzonitrile, have been studied. These studies focus on behavior under various temperatures, providing insights into fusion processes, phase transitions, and heat capacities (Jiménez, Roux, Dávalos, & Temprado, 2002).

Chemical Reactions and Catalysts

Research has been conducted on the hydrogenation of nitrobenzonitriles using Raney nickel catalysts, exploring how the position of nitro and nitrile groups affects hydrogenation outcomes (Koprivova & Červený, 2008).

Spectroscopy and Molecular Analysis

Vibrational analysis of related compounds, like 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations, provides insights into the molecular behavior of similar compounds (Sert, Çırak, & Ucun, 2013).

Molecular Structure Influenced by Substituents

Studies demonstrate how electron-withdrawing effects like nitro groups in nitrobenzonitriles, including 3,5-Difluoro-4-nitrobenzonitrile, influence molecular structure and reactivity (Graneek, Bailey, & Schnell, 2018).

Development of Radiotracers

Research includes the development of radiotracers for medical imaging, where compounds like 3,5-Difluoro-4-nitrobenzonitrile might be used as precursors or analogs (Lim, Labaree, Li, & Huang, 2014).

Substitution Reactions

Research on substitution reactions in related nitrobenzonitriles has implications for understanding the reactivity and potential applications of 3,5-Difluoro-4-nitrobenzonitrile (Cervera, Marquet, & Martin, 1996).

Synthesis and Preparation

Mass Spectrometry Applications

Compounds like 3-nitrobenzonitrile are used to improve the sensitivity of mass spectrometry, suggesting potential analytical applications for 3,5-Difluoro-4-nitrobenzonitrile (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).

Safety And Hazards

The safety information for 3,5-Difluoro-4-nitrobenzonitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3,5-difluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIZYTSUHGNYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724426
Record name 3,5-Difluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-nitrobenzonitrile

CAS RN

1123172-88-2
Record name 3,5-Difluoro-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Rueeger, R Lueoend, O Rogel… - Journal of Medicinal …, 2012 - ACS Publications
Structure-based design of a series of cyclic hydroxyethylamine BACE1 inhibitors allowed the rational incorporation of prime- and nonprime-side fragments to a central core template …
Number of citations: 106 pubs.acs.org
C Wu - 2021 - search.proquest.com
Azobenzene is a typical class of synthesized photoswitch molecular. It can perform structural transformation through light excitation. The application of azobenzene, which can only be …
Number of citations: 3 search.proquest.com

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